N-Isopropyl-9H-purine-6-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
6953-04-4 |
|---|---|
Molecular Formula |
C8H11N5O2S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
N-propan-2-yl-7H-purine-6-sulfonamide |
InChI |
InChI=1S/C8H11N5O2S/c1-5(2)13-16(14,15)8-6-7(10-3-9-6)11-4-12-8/h3-5,13H,1-2H3,(H,9,10,11,12) |
InChI Key |
FOXGIEWOSMEMTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of N Isopropyl 9h Purine 6 Sulfonamide
Rational Design of Purine-6-sulfonamide Scaffolds
The synthesis of N-Isopropyl-9H-purine-6-sulfonamide is built upon the strategic construction of the purine-6-sulfonamide core. This involves carefully planned precursor-based approaches and regioselective modifications to ensure the desired molecular architecture.
Precursor-Based Synthesis Approaches (e.g., from thiopurines)
A common and effective strategy for the synthesis of purine-6-sulfonamides utilizes thiopurines, such as 6-mercaptopurine (B1684380), as key precursors. The sulfur atom at the C6 position of the purine (B94841) ring provides a reactive handle for conversion to the sulfonamide group.
One plausible synthetic pathway commences with the readily available 6-mercaptopurine. The thiol group can be subjected to oxidation to form a sulfonyl chloride intermediate. While direct oxidation of thiols to sulfonyl chlorides can be challenging, a multi-step approach is often employed. For instance, 6-mercaptopurine can be oxidized to the corresponding purine-6-sulfonic acid. Subsequent treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), would then yield the purine-6-sulfonyl chloride.
An alternative and milder approach involves the initial conversion of the thiopurine to a sulfenamide, which is then oxidized to the sulfonamide. For example, treatment of a 6-thiopurine derivative with a chloramine (B81541) solution can yield a 6-sulfenamide. Subsequent controlled oxidation with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) can first produce the sulfinamide and then, with an excess of the oxidant, the desired sulfonamide. nih.gov This method offers a degree of control over the oxidation state of the sulfur atom.
A study on the synthesis of 2-amino-9H-purine-6-sulfonamide derivatives demonstrated the feasibility of this approach. Treatment of 6-thioguanine (B1684491) with aqueous chloramine solution yielded 2-amino-9H-purine-6-sulfenamide. Oxidation of this intermediate with one molar equivalent of m-CPBA afforded the corresponding (R,S)-2-amino-9H-purine-6-sulfinamide, while using four molar equivalents of m-CPBA furnished the final 2-amino-9H-purine-6-sulfonamide. nih.gov
Table 1: Oxidation of 2-amino-9H-purine-6-sulfenamide
| Reactant | Oxidizing Agent (Equivalents) | Product |
|---|---|---|
| 2-amino-9H-purine-6-sulfenamide | m-CPBA (1) | (R,S)-2-amino-9H-purine-6-sulfinamide |
Regioselective Functionalization at the Purine N9 Position
A critical aspect in the synthesis of this compound is the regioselective introduction of the isopropyl group at the N9 position of the purine ring. Direct alkylation of purines can often lead to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product but requiring purification.
To achieve high regioselectivity for N9 alkylation, various strategies have been developed. One common method involves the use of a base to deprotonate the purine, followed by reaction with an alkylating agent (e.g., isopropyl halide). The choice of base and solvent can significantly influence the N9/N7 ratio.
Another approach to enhance N9 selectivity is the use of protecting groups or specific reaction conditions that sterically hinder the N7 position. For instance, the synthesis of N-benzyl-9-isopropyl-9H-purin-6-amine has been reported, demonstrating the feasibility of introducing an isopropyl group at the N9 position of a 6-substituted purine. researchgate.net
Introduction and Modification of the N-Isopropyl Moiety
The final step in the synthesis of the target compound involves the introduction of the N-isopropyl group to the sulfonamide moiety. This is typically achieved by reacting the purine-6-sulfonyl chloride intermediate with isopropylamine (B41738). The reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.
The reaction is generally carried out in the presence of a base to neutralize the HCl byproduct, which can be the excess of the amine reactant itself or an added tertiary amine like triethylamine. The choice of solvent can vary, with aprotic solvents being common.
While direct literature on the reaction of purine-6-sulfonyl chloride with isopropylamine is scarce, the general principles of sulfonamide formation are well-established and widely applicable to heterocyclic sulfonyl chlorides. samdc.edu.in
Exploration of Novel Synthetic Pathways for this compound Derivatives
The development of novel synthetic pathways for this compound and its derivatives is an area of active interest, aiming for improved efficiency, yield, and structural diversity. A plausible and efficient synthetic route can be envisioned as a multi-step process:
N9-Isopropylation of a suitable purine precursor: Starting with a commercially available purine such as 6-chloropurine, regioselective isopropylation at the N9 position can be achieved using an isopropyl halide in the presence of a suitable base.
Conversion to the 6-thio derivative: The resulting 6-chloro-9-isopropyl-9H-purine can be converted to 9-isopropyl-6-mercaptopurine by reaction with a sulfur source like sodium hydrosulfide.
Oxidation to the sulfonyl chloride: The 9-isopropyl-6-mercaptopurine is then oxidized to the corresponding 9-isopropyl-9H-purine-6-sulfonyl chloride. This can be a challenging step requiring careful selection of oxidizing and chlorinating agents to avoid degradation of the purine ring.
Formation of the N-isopropylsulfonamide: Finally, the reaction of the purine-6-sulfonyl chloride with isopropylamine yields the target compound, this compound.
Alternative pathways could involve reversing the order of functionalization, for instance, by first forming the sulfonamide at the C6 position of a purine and then performing the N9-isopropylation. However, the reactivity of the sulfonamide group might influence the regioselectivity of the subsequent alkylation step.
Advanced Methodologies in Purine Sulfonamide Derivatization
To overcome some of the challenges in classical synthetic methods, such as long reaction times and harsh conditions, advanced methodologies are being explored for the derivatization of purine sulfonamides.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter times compared to conventional heating. organic-chemistry.org This technology can be particularly beneficial in the synthesis of this compound.
For instance, the reaction between the purine-6-sulfonyl chloride and isopropylamine could be significantly accelerated under microwave irradiation. rsc.org Microwave heating can enhance the rate of the nucleophilic substitution, potentially allowing for the use of milder reaction conditions and reducing the formation of byproducts.
A study on the microwave-assisted synthesis of sulfonamides directly from sulfonic acids and amines has shown promising results. organic-chemistry.org This approach, which avoids the isolation of the often unstable sulfonyl chloride intermediate, could be adapted for the synthesis of the target compound. The reaction involves a two-step microwave process where the sulfonic acid is first activated and then reacted with the amine.
Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis
| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Sulfonyl chloride formation | Often requires harsh reagents and long reaction times | Can be bypassed in some one-pot procedures |
The application of microwave technology to the synthesis of this compound holds the potential to streamline the process, making it more efficient and environmentally friendly.
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While specific literature on the green synthesis of this exact compound is not abundant, established green methodologies for the synthesis of related sulfonamides and purine derivatives can be applied to propose a more ecologically responsible synthetic route. nih.govwisc.edu
A plausible traditional synthesis of this compound can be inferred from the synthesis of analogous purine-6-sulfonamides. nih.govnih.gov This likely involves the initial preparation of a 6-substituted purine, such as 6-chloro-9-isopropyl-9H-purine, followed by conversion to a 6-mercaptopurine intermediate. Subsequent amination and oxidation would yield the final sulfonamide product. nih.gov
The optimization of this pathway using green chemistry principles would focus on several key areas:
Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous solvents. A greener approach would involve substituting these with more environmentally friendly alternatives. For instance, the amination and oxidation steps could potentially be carried out in aqueous media or biodegradable solvents like polyethylene (B3416737) glycol (PEG). nih.gov Research has demonstrated the successful synthesis of sulfonamides in water or PEG-400, which are non-toxic, non-flammable, and recyclable. nih.gov
Catalytic Methods: The use of catalysts is a fundamental principle of green chemistry, as it can lead to higher efficiency, selectivity, and reduced waste. nih.gov Palladium or copper-catalyzed cross-coupling reactions could be explored for the direct introduction of the sulfonamide moiety onto the purine ring, potentially bypassing the need for a mercapto intermediate and reducing the number of synthetic steps. nih.gov
Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses have emerged as energy-efficient alternatives to conventional heating methods. acs.org These techniques can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds like purines and sulfonamides. acs.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can improve atom economy by minimizing purification steps and reducing solvent waste. nih.gov
The following table outlines potential green chemistry optimizations for the proposed synthesis of this compound:
| Synthetic Step | Traditional Method | Proposed Green Alternative | Green Chemistry Principle |
| Solvent | Dimethylformamide (DMF), Dichloromethane (DCM) | Water, Polyethylene Glycol (PEG), Ethanol | Use of Safer Solvents and Auxiliaries |
| Catalysis | Stoichiometric reagents | Palladium or Copper catalysts | Catalysis |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Design for Energy Efficiency |
| Process | Multi-step with intermediate isolation | One-pot synthesis | Atom Economy, Reduce Derivatives |
Detailed Research Findings on Greener Sulfonamide Synthesis
Recent studies have highlighted several innovative and eco-friendly methods for the synthesis of sulfonamides in general, which could be adapted for this compound.
One notable approach involves the use of water as a solvent for the reaction between sulfonyl chlorides and amines, often without the need for an additional base. nih.gov This method is highly attractive due to the low cost, non-toxicity, and non-flammability of water. Another strategy employs a phase transfer catalyst when dealing with water-insoluble amino compounds. nih.gov
Furthermore, catalyst-free, one-pot syntheses in aqueous media have been developed for certain sulfonamide derivatives, offering high yields and simplifying the purification process. nih.gov The use of recyclable catalysts, such as magnetically recoverable nanocatalysts, in copper-catalyzed cycloaddition reactions to form triazole-based sulfonamides in a water/ethanol mixture also represents a significant advancement in green sulfonamide synthesis. nih.gov
These research findings underscore the potential for developing a significantly greener and more sustainable synthetic process for this compound by integrating these modern synthetic methodologies.
Structure Activity Relationship Sar and Structural Biology of N Isopropyl 9h Purine 6 Sulfonamide Analogues
Impact of N-Isopropyl Group on Biological Activity and Selectivity
The N-isopropyl group at the 9-position of the purine (B94841) ring plays a significant role in the biological activity and selectivity of these compounds. The synthesis of purine derivatives with varied substituents at the C6 and N9 positions is closely linked to the molecule's ultimate biological function. nih.gov Research into 6,9-disubstituted purines has revealed their potential as antibacterial, antileishmanial, and antitumor agents. nih.gov The isopropyl group at the N9 position, in combination with other substituents, contributes to the specific three-dimensional conformation of the molecule, which in turn influences its interaction with biological targets.
Structural Elucidations of N-Isopropyl-9H-purine-6-sulfonamide and Derivatives
Crystallographic studies of N-isopropyl-9H-purine derivatives have provided detailed insights into their molecular geometry. For instance, the crystal structure of 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine reveals that the imidazole (B134444) and pyrimidine (B1678525) rings are essentially planar. nih.gov In the crystal lattice, molecules are interconnected through weak C-H···N interactions, forming chains, with further stabilization from C-H···Cl interactions. nih.gov
In another example, N-benzyl-9-isopropyl-9H-purin-6-amine, the asymmetric unit contains two molecules with slightly different geometries. nih.gov The dihedral angles between the purine and benzene (B151609) rings are 89.21 (3)° and 82.14 (4)°, respectively. nih.gov The mutual orientation of the substituents and the purine ring is defined by specific torsion angles. nih.gov These structural details are crucial for understanding how these molecules fit into the binding pockets of their biological targets.
Table 1: Crystallographic Data for Selected N-Isopropyl-9H-purine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|---|---|
| 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine | C₁₀H₁₄ClN₅ | Monoclinic | P2₁/c | 12.0483 (3) | 8.7689 (2) | 11.5538 (3) | 109.965 (3) | nih.gov |
| N-Benzyl-9-isopropyl-9H-purin-6-amine | C₁₅H₁₇N₅ | Monoclinic | P2₁/c | 12.9926 (5) | 21.1673 (7) | 11.2622 (6) | 114.274 (5) | researchgate.net |
Purine Ring Substituent Effects on Activity
The nature and position of substituents on the purine ring are critical determinants of the biological activity of these compounds.
The C6 position of the purine ring is a key site for modification, and the nature of the substituent at this position has a profound impact on biological activity. The development of various 6,9-disubstituted purines has led to the discovery of compounds with significant therapeutic potential. nih.gov The sulfonamide group at the C6 position is of particular interest, as sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities. nih.govresearchgate.net The introduction of a sulfonamide moiety can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets. The synthesis of 2-amino-9H-purine-6-sulfonamide and its derivatives has been explored, with some of these compounds showing significant antitumor activity. lookchem.com
Substituents at other positions on the purine ring, such as C2, can also significantly modulate the biological activity of this compound analogues. The introduction of a chlorine atom at the C2 position, as seen in 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine, alters the electronic distribution and steric properties of the purine ring. nih.gov This, in turn, can lead to changes in binding affinity and selectivity for specific biological targets. The exploration of various substituents at the C2 and C8 positions is an active area of research in the development of new purine-based therapeutic agents. nih.gov
Contribution of the Sulfonamide Moiety to SAR
The sulfonamide group is a cornerstone of the molecular architecture of these purine analogues, playing a pivotal role in their biological activity. This moiety, consisting of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is a versatile functional group that significantly influences the compound's interactions with biological targets. nih.gov
Variations in Sulfonamide Linker and Terminal Groups
The nature of the substituent on the sulfonamide nitrogen (the terminal group) is a key determinant of activity. SAR studies have shown that alterations to this group can dramatically impact the compound's efficacy. For instance, in a series of phenanthroindolizidine alkaloid analogues, replacing an acetamide (B32628) group with a methanesulfonamide (B31651) at the C-6 position led to enhanced growth inhibition of human cancer cells. acs.org This suggests that the electronic properties and steric bulk of the group attached to the sulfonamide are crucial. Bulky groups may not be well-tolerated, indicating a spatially constrained binding pocket. acs.org
Furthermore, the acidity of the amide proton on the sulfonamide can be important for high potency. acs.org The general structure of a sulfonamide consists of an aniline (B41778) group derivatized with a sulfonamide group, where the terminal R groups can be hydrogen, alkyl, aryl, or heteroaryl. nih.gov The versatility of this scaffold allows for extensive chemical modifications to fine-tune the compound's properties. researchgate.net
| Parent Compound Class | Original Functional Group | Sulfonamide Analogue | Observed Change in Activity | Reference |
|---|---|---|---|---|
| Phenanthroindolizidine Alkaloids | Acetamide | Methanesulfonamide | Enhanced growth inhibition of human cancer cells | acs.org |
| Purine Analogues | - | Bulky terminal groups | Decreased potency | acs.org |
Hydrogen Bonding Networks and Intermolecular Interactions
The sulfonamide moiety is a proficient participant in hydrogen bonding, a critical factor in the stable binding of a ligand to its receptor. The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, while the proton on the amide nitrogen serves as an effective hydrogen bond donor. researchgate.netcapes.gov.br
The geometry of the sulfonamide group, which is typically tetrahedral around the sulfur atom, allows the oxygen atoms to form hydrogen bonds in multiple dimensions, further enhancing its ability to anchor a molecule within a binding site. researchgate.net The specific patterns of hydrogen bonding can vary even between closely related molecules, such as polymorphs or compounds differing by a single methyl group, highlighting the sensitivity of these interactions to subtle structural changes. nih.gov
Computational SAR Methodologies
Computational approaches are indispensable tools for deciphering the complex relationships between the structure of this compound analogues and their biological activity. These methods allow for the prediction of compound activity and guide the design of more potent and selective molecules.
Ligand-Based and Structure-Based Design Principles
Drug design strategies for purine sulfonamides can be broadly categorized into ligand-based and structure-based approaches. quora.comnih.govextrapolations.com
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to bind to the target. nih.gov By analyzing a set of active and inactive molecules, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. quora.comnih.gov
Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, often determined through techniques like X-ray crystallography or NMR spectroscopy. nih.govextrapolations.com This method involves docking potential drug candidates into the binding site of the protein to predict their binding affinity and orientation. quora.com This allows for the rational design of molecules with improved complementarity to the target, for instance, by placing a negatively charged group on the ligand to interact with a positively charged region of the binding site. extrapolations.com
Both approaches can be used in a complementary fashion to enhance the drug discovery process. extrapolations.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net For purine derivatives, 2D- and 3D-QSAR models have been developed to predict their activity. nih.govnih.gov
In a typical QSAR study, molecular descriptors are calculated for a set of compounds. These descriptors quantify various physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. nih.gov Statistical methods, like multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.netnih.gov
For example, a 3D-QSAR study on 2,6,9-trisubstituted purine derivatives revealed that steric properties had a greater influence on cytotoxicity than electronic properties. nih.gov Another QSAR analysis on sulfonamide derivatives identified key pharmacophoric features, such as the presence of ring carbon atoms at a specific distance from other atoms and the number of negatively charged atoms within a certain bond distance from the sulfur atom. tiu.edu.iq These models can be used to predict the activity of newly designed compounds and to prioritize them for synthesis and biological testing. researchgate.net
| Methodology | Principle | Application to Purine Sulfonamides | Reference |
|---|---|---|---|
| Ligand-Based Design | Uses knowledge of active ligands to build a pharmacophore model when target structure is unknown. | Development of pharmacophore models to identify key structural features for activity. | quora.comnih.gov |
| Structure-Based Design | Utilizes the 3D structure of the biological target to design complementary ligands. | Docking of analogues into the target's binding site to predict affinity and guide modifications. | quora.comextrapolations.com |
| QSAR Modeling | Correlates chemical structure with biological activity using mathematical models. | Prediction of antitumor activity based on steric and electronic properties of substituents. | nih.govtiu.edu.iq |
Biological Activity and Pre Clinical Efficacy of N Isopropyl 9h Purine 6 Sulfonamide Analogues
In Vitro Cytotoxicity and Antiproliferative Studies
Evaluation in Human Carcinoma, Lymphoma, and Leukemia Cell Lines
Derivatives of 6-chloro/morpholino/amino-9-sulfonylpurine have demonstrated potential in inhibiting the growth of various human carcinoma, leukemia, and lymphoma cells. mdpi.com Specifically, 6-morpholino/amino purines with a trans-β-styrenesulfonyl group at the N9 position of the purine (B94841) ring have shown the highest antiproliferative activity against lymphoma and leukemia cells. mdpi.com One study found that analogues with a 9-deazaguanine (B24355) aglycone had better anti-leukemic and anti-lymphoma activities compared to guanine (B1146940) and hypoxanthine (B114508) analogues. At a concentration of 100 µM, these compounds caused a statistically significant decrease in the viability of all human leukemia and lymphoma cells tested. nih.gov
In the context of other purine derivatives, N-(9H-purin-6-yl) benzamide (B126) derivatives have shown cytotoxic activities on cancer cell lines with IC50 values ranging from 3-39 μM for the most effective compounds. nih.gov Another related compound, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP), a derivative of 6-mercaptopurine (B1684380), was found to reduce the viability of five different human cancer cell lines. nih.gov
Interactive Table: Cytotoxicity of Purine Analogues in Cancer Cell Lines
Cell Cycle Analysis and Apoptosis Induction in Cancer Models
The antitumor mechanism of purine and sulfonamide-based derivatives is often linked to the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation and survival. mdpi.com Studies on (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine (6-Morpholino-SPD) and (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD) in human leukemia cells revealed their ability to induce apoptosis. mdpi.com Specifically, 6-Amino-SPD led to a significant increase in early apoptosis in 25.8% of cells and late apoptosis in 29% of cells. mdpi.com This induction of apoptosis is a key indicator of the anticancer potential of these compounds.
Flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining is a common method to quantify apoptosis. tghn.orgnih.gov This technique allows for the identification of cells in early and late stages of apoptosis. mdpi.com For instance, in Jurkat cells (acute T cell leukemia), certain 6,8,9-poly-substituted purine analogues were shown to induce cell death by apoptosis in a dose-dependent manner. ed.ac.uk The transition from early to late apoptotic stages was observed, confirming the pro-apoptotic activity of these compounds. ed.ac.uk
Furthermore, some purine derivatives have been shown to affect the cell cycle. The compound 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) was found to inhibit the proliferation of hepatocellular carcinoma (HepG2) cells by causing G2/M phase cell cycle arrest. nih.gov This was associated with reduced levels of cyclin-dependent kinase (CDK) 4 and cyclin B1/D1. nih.gov Immunoblot analysis further revealed an increase in the expression of cleaved caspase-9 and caspase-3, as well as a higher Bax/Bcl-2 protein ratio, indicating a mitochondria-dependent apoptotic pathway. nih.gov
Interactive Table: Apoptotic and Cell Cycle Effects of Purine Analogues
Antimicrobial Potency (if applicable to this specific purine sulfonamide)
Bacterial Growth Inhibition Assays
Spectrum of Activity against Pathogenic Microorganisms
Sulfonamides are effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov They are also used to treat infections caused by Nocardia, and some protozoa like Toxoplasma and Coccidia. nih.gov However, some bacteria, such as Pseudomonas aeruginosa and Serratia species, show resistance to sulfonamides. nih.gov
Antiviral Efficacy Studies (for related sulfonamides)
Several studies have highlighted the antiviral potential of purine nucleoside derivatives containing a sulfonamide moiety. acs.orgnih.govnih.gov These compounds have been evaluated against various plant viruses, such as potato virus Y (PVY), cucumber mosaic virus (CMV), and tobacco mosaic virus (TMV). acs.orgnih.gov For instance, one study found that many of the synthesized purine nucleoside derivatives with a sulfonamide moiety exhibited good antiviral activities. nih.gov One particular compound demonstrated excellent curative and protective activities against PVY and CMV, with efficacy rates higher than the control agents ningnanmycin (B12329754) and ribavirin. nih.gov
The mechanism of antiviral action for some of these compounds is related to the induction of an immune response in the host plant. acs.orgnih.gov This includes the regulation of defense-related enzyme activities and genes. nih.gov Other research on purine morpholine (B109124) nucleoside analogues with a sulfonamide fragment showed inhibitory activity against Pepper mild mottle virus (PMMoV). nih.govcondensates.com The proposed mechanism involves the inhibition of viral coat protein formation. nih.gov
Furthermore, certain 9-beta-D-ribofuranosylpurine-6-carboxamides have shown significant in vitro antiviral activity against several RNA and DNA viruses at non-toxic levels. nih.gov One of these compounds, when used to treat Rift Valley fever virus in mice, resulted in a 55% survival rate compared to 30% in the control group. nih.gov
Interactive Table: Antiviral Activity of Purine Sulfonamide Analogues
In Vivo Pre-clinical Antileukemic Activity (e.g., in murine models)
In this research, the antitumor efficacy was assessed against L1210 leukemia in mice, with the results expressed as a T/C (Treated vs. Control) percentage. A T/C value greater than 125 is considered indicative of significant antitumor activity. Several of the tested purine derivatives demonstrated notable efficacy. For instance, sulfenosine (B45930) (2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide) exhibited a T/C of 170 at a dose of 22 mg/kg per day. nih.gov Similarly, sulfinosine (B54395) ((R,S)-2-amino-9-beta-D-ribofuranosylpurine-6-sulfinamide) showed a T/C of 167 at 173 mg/kg per day. nih.gov The 5'-deoxy analogue of sulfinosine also displayed significant activity with a T/C of 172 at 104 mg/kg per day. nih.gov A single treatment with these compounds was found to reduce the body burden of viable L1210 cells by over 99.8%. nih.gov
Of the eighteen compounds evaluated in the study, thirteen showed very significant anti-L1210 activity in mice. nih.gov The research also involved the synthesis of 2-amino-9H-purine-6-sulfenamide, (R,S)-2-amino-9H-purine-6-sulfinamide, and 2-amino-9H-purine-6-sulfonamide from 6-thioguanine (B1684491). nih.gov The in vitro antitumor activity of these novel purine-6-sulfenamide, -sulfinamide, and -sulfonamide nucleosides against cultured L1210 cells was also analyzed to understand the structure-activity relationship. nih.gov
The synthesis of purine derivatives with various substituents at the C6 and N9 positions is a strategy employed to explore and enhance their biological activities, which have been reported to include antitumor, antibacterial, and antileishmanial properties. nih.gov
Table 1: In Vivo Antileukemic Activity of Selected 2-Aminopurine (B61359) Derivatives against L1210 Leukemia
| Compound | Dose (mg/kg/day) | T/C (%) |
|---|---|---|
| Sulfenosine | 22 | 170 |
| Sulfinosine | 173 | 167 |
| 5'-Deoxy analogue of sulfinosine | 104 | 172 |
Data sourced from Revankar et al., 1990 nih.gov
Other Investigated Biological Activities
The broader classes of sulfonamides and purine derivatives are known to possess a range of biological activities, which provides a basis for the potential therapeutic applications of N-Isopropyl-9H-purine-6-sulfonamide and its analogues.
Sulfonamides are a class of synthetic drugs that have been recognized for their anti-inflammatory properties in addition to their well-known antimicrobial effects. nih.gov Some non-antibiotic sulfonamides are thought to exert their effects through immunomodulatory or anti-inflammatory mechanisms. The inclusion of non-steroidal anti-inflammatory drugs (NSAIDs) in topical formulations is a common approach for managing muscle and joint pain, as it allows for a higher local concentration of the drug with reduced systemic side effects. googleapis.com
The triazine ring, which shares some structural similarities with the purine core, is considered a crucial pharmacophore with analgesic and anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2). mdpi.com Inflammation can lead to the release of lysosomal enzymes that cause tissue damage. mdpi.com Some studies have demonstrated that certain synthetic compounds can exhibit significant anti-inflammatory effects. cardiosomatics.ru For instance, interleukin-10, an anti-inflammatory cytokine, has been shown to inhibit lung inflammation in various in vivo models. uni.lu
The sulfonamide group is a key pharmacophore in a major class of inhibitors targeting carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov The inhibition of specific CA isoforms, such as the tumor-associated CA IX, is a validated strategy in anticancer drug development. nih.gov
Research has shown that incorporating purine and pyrimidine (B1678525) moieties into benzenesulfonamide (B165840) scaffolds can yield potent human carbonic anhydrase inhibitors. nih.gov The inhibitory activity and isoform selectivity of these hybrid molecules can be modulated by factors such as the length and position of the spacer connecting the two pharmacophores. nih.govnih.gov For example, some sulfonamides incorporating these bases have shown potent inhibition of the tumor-associated hCA IX isoform, with inhibitory constants (Ki) in the nanomolar range. nih.gov The development of both sulfonamide and non-sulfonamide based carbonic anhydrase inhibitors is an active area of research for potential therapeutic applications, including in oncology. rsc.org
Computational Chemistry and Cheminformatics Applied to N Isopropyl 9h Purine 6 Sulfonamide
Quantum Mechanical Calculations for N-Isopropyl-9H-purine-6-sulfonamide
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. However, no specific studies applying these methods to this compound have been reported.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
There are no published Density Functional Theory (DFT) studies that specifically detail the electronic structure and reactivity of this compound. Such studies would typically provide insights into electron density distribution, electrostatic potential, and the location of electrophilic and nucleophilic sites, which are crucial for predicting chemical behavior.
HOMO-LUMO Analysis and Global Reactivity Indices
A HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis for this compound is not available in the scientific literature. This type of analysis is essential for understanding the molecule's electronic transitions, its ability to donate or accept electrons, and for calculating global reactivity indices like chemical hardness, softness, and electrophilicity.
Prediction of Tautomeric Stability and Energetics
The prediction of tautomeric stability and the associated energetics for this compound has not been reported. Purines can exist in different tautomeric forms, and computational studies are vital for determining the relative stability of these forms (e.g., the N7H versus the N9H tautomer), which significantly influences their biological activity. Without specific calculations, the predominant tautomeric form of this compound under various conditions remains undetermined.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are powerful tools for exploring the dynamic behavior of molecules and their interactions. To date, no such studies have been published for this compound.
Conformational Sampling and Energy Landscapes
There is no available research on the conformational sampling and energy landscapes of this compound. These studies would reveal the molecule's preferred three-dimensional shapes, the flexibility of the isopropyl and sulfonamide groups, and the energy barriers between different conformations, all of which are critical for its interaction with biological macromolecules.
Molecular Dynamics Simulations of Ligand-Target Interactions
No molecular dynamics simulations detailing the interactions of this compound with any biological target have been published. These simulations are crucial for understanding the stability of ligand-receptor complexes, identifying key binding interactions, and predicting the binding affinity of the compound, which are fundamental aspects of drug design and discovery.
Molecular Docking and Virtual Screening Approaches
Molecular docking and virtual screening are computational techniques at the forefront of identifying and optimizing lead compounds. These methods have been instrumental in exploring the therapeutic potential of purine (B94841) derivatives.
Prediction of Binding Modes with Putative Protein Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. For purine sulfonamides, docking studies can elucidate key interactions with the amino acid residues in the active site of a target protein. For instance, in the context of other sulfonamide derivatives, docking has been used to identify crucial hydrogen bonds and hydrophobic interactions with target enzymes. nih.gov This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. The process typically involves preparing the 3D structures of both the ligand (this compound) and the protein target, followed by a conformational search to find the optimal binding pose. mdpi.com
Identification of Novel Scaffolds with this compound as a Template
Virtual screening utilizes computational methods to search large libraries of chemical compounds for molecules with a high probability of binding to a specific drug target. youtube.com this compound can serve as a template or query molecule in ligand-based virtual screening approaches. nih.gov By comparing the 3D shape and electrostatic properties of library compounds to the template, it is possible to identify novel chemical scaffolds that mimic the key features of the original molecule but possess different core structures. youtube.comnih.gov This "scaffold hopping" strategy is valuable for discovering new intellectual property and for identifying compounds with improved pharmacokinetic profiles. nih.gov High-throughput virtual screening (HTVS) frameworks can be employed to screen millions of compounds rapidly. acs.org Recent advancements have even integrated deep learning models with virtual screening to enhance the discovery of novel antibacterial compounds from massive datasets. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Development
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
For a series of purine sulfonamides, QSAR models can be developed to predict their biological activity, such as anticancer or antimicrobial effects. These models are built using a training set of compounds with known activities. researchgate.net By correlating molecular descriptors with the observed biological responses, a predictive model is generated. Such models can then be used to estimate the activity of newly designed or untested purine sulfonamide derivatives, prioritizing the synthesis of the most promising candidates. nih.gov For example, a 3D-QSAR study on novel purine nucleoside analogues successfully created a model that could predict their antileukemic activities. nih.gov
Molecular Descriptors and Statistical Validation
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and rigorous statistical validation. researchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For purine sulfonamides, relevant descriptors might include:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Partial charges, dipole moment.
Quantum chemical descriptors: HOMO and LUMO energies.
Once a QSAR model is developed using techniques like multiple linear regression (MLR) or more advanced machine learning algorithms, its predictive power must be validated. researchgate.net This is typically done using internal validation methods like leave-one-out cross-validation and external validation with a separate test set of compounds. researchgate.net Statistical parameters such as the correlation coefficient (R²) and the standard deviation are used to assess the model's quality. nih.gov
Cheminformatics Databases and Data Mining for Purine Sulfonamides
Cheminformatics databases are essential resources for storing, retrieving, and analyzing chemical information. Publicly available databases like PubChem serve as vast repositories of chemical structures, properties, and biological data. nih.gov Researchers can mine these databases to gather information on known purine sulfonamides and related compounds, including their synthesis, biological activities, and associated patents. nih.govacs.orgnih.gov
Data mining techniques can be applied to these large datasets to identify trends and relationships that might not be apparent from individual studies. For example, by analyzing the data for a large set of purine derivatives, it may be possible to identify privileged substitution patterns at specific positions of the purine ring that are consistently associated with a particular biological activity. This knowledge can guide the design of new and more effective purine-based therapeutic agents.
Advanced Research Avenues and Translational Perspectives for N Isopropyl 9h Purine 6 Sulfonamide
Design Principles for Enhanced Potency and Target Specificity
The therapeutic efficacy of purine (B94841) derivatives is intrinsically linked to their structure. nih.gov The design of novel analogues of N-Isopropyl-9H-purine-6-sulfonamide with enhanced potency and target specificity hinges on established structure-activity relationships (SAR) for the purine scaffold. nih.govacs.org Key areas for structural modification include the purine ring itself, the N9 position, and the C6-sulfonamide group.
Purine Ring Modifications: Substitutions at the C2 position of the purine ring can significantly influence biological activity. For instance, in a series of 9-benzylpurines, lipophilic, electron-withdrawing substituents at the C2 position were associated with optimal antirhinovirus activity. nih.gov Exploring the introduction of small, electron-withdrawing groups like halogens or trifluoromethyl groups at the C2 position of this compound could modulate its electronic properties and interaction with biological targets.
N9 Position Substitution: The N9 position of the purine ring is a common site for modification to influence pharmacokinetic and pharmacodynamic properties. researchgate.net The existing N-isopropyl group on the sulfonamide moiety of the title compound suggests that lipophilic substituents are tolerated. Further exploration of different alkyl or aryl groups at the N9 position could lead to improved target engagement or altered metabolic stability.
C6-Sulfonamide Moiety: The sulfonamide group at the C6 position is a critical pharmacophore. The acidity of the sulfonamide proton and the bulk of the N-substituent can be crucial for potency. mdpi.com In some series of sulfonamide analogues, bulkier groups were found to decrease potency, suggesting that the N-isopropyl group might be near optimal in size. mdpi.com However, systematic variation of the N-substituent on the sulfonamide from small alkyl groups to more complex cyclic structures could fine-tune binding affinity and specificity.
A computer-aided receptor modeling study on related purine-6-sulfinamide nucleosides highlighted that a syn conformation was the probable active form, with the C2-NH2 group contributing to stability and antitumor activity. nih.gov This suggests that the stereochemistry and conformational preferences of this compound and its analogues are critical design considerations.
Investigation of Synergistic Effects with Established Therapeutic Agents
A promising strategy to enhance therapeutic outcomes and overcome drug resistance is the use of combination therapies. nih.gov Both purine analogues and sulfonamides have demonstrated synergistic effects when combined with other therapeutic agents.
Purine analogues such as fludarabine (B1672870) and cladribine (B1669150) exhibit significant synergy with cytotoxic agents that cause DNA damage, like alkylating agents and platinum compounds, in the treatment of lymphoid malignancies. nih.gov The mechanism often involves the inhibition of DNA repair processes by the purine analogue, thereby potentiating the DNA-damaging effects of the partner drug. nih.gov Combinations of purine analogues with the pyrimidine (B1678525) analogue Ara-C have also shown synergistic, and sometimes antagonistic, effects in acute myeloid leukemia (AML) cell lines, depending on the specific purine analogue used. nih.gov
Similarly, sulfonamide drugs have been shown to act synergistically with antibiotics of the polymyxin (B74138) group against Proteus species in vitro. nih.gov Furthermore, the combination of sulfonamides with diaminopyrimidines like trimethoprim (B1683648) is a well-established strategy to enhance antimicrobial efficacy and reduce the development of resistance. illinois.edu
Given these precedents, this compound should be investigated in combination with various established therapeutic agents. For instance, in an oncology context, its potential to synergize with DNA-damaging agents, PARP inhibitors, or targeted therapies could be explored. The goal of such studies would be to achieve enhanced efficacy at lower doses, potentially reducing toxicity and mitigating resistance mechanisms.
Exploration of this compound as a Chemical Probe
Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. mdpi.com The development of a chemical probe based on the this compound scaffold could facilitate the identification of its cellular binding partners and elucidate its mechanism of action.
The design of such a probe would involve incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, or a reactive group for covalent modification of the target protein. Sulfonyl fluorides, for example, have been developed as chemical probes to covalently engage histidine residues in proteins. mdpi.com Another approach involves N-acyl-N-alkyl sulfonamides (NASA) as warheads for ligand-directed covalent labeling. acs.org
A probe derived from this compound could be used in various applications:
Target Identification: Affinity-based probes could be used in pull-down assays coupled with mass spectrometry to isolate and identify binding proteins from cell lysates.
Target Engagement Studies: Fluorescently labeled probes can be used to visualize target localization within cells and to quantify target engagement in living systems using techniques like fluorescence resonance energy transfer (FRET). jiwaji.edu
Mechanism of Action Studies: By identifying the molecular targets, researchers can better understand the downstream signaling pathways affected by the compound.
The purine scaffold itself is an excellent starting point for developing such probes, as it can be modified to act as an agonist or antagonist of various receptors or as an inhibitor of enzymes involved in purine metabolism. mdpi.com
Development of Prodrug Strategies for this compound Analogues
Prodrug design is a well-established strategy to overcome undesirable pharmaceutical properties of a drug, such as poor solubility, limited permeability, or rapid metabolism. nih.gov Given that many purine and sulfonamide compounds face such challenges, developing prodrugs of this compound analogues is a logical step towards clinical translation. nih.govnih.gov
Several prodrug strategies are applicable to the sulfonamide group. rsc.org These include the formation of N-acyl derivatives or N-sulfonyl pseudoureas, although the latter have been found to be potentially too stable for effective cleavage in vivo. rsc.org Recently, sulfonamide-appended prodrugs have been designed for selective drug release in the high-glutathione environment of tumor cells. mdpi.com Another approach involves creating N-Mannich base derivatives, which can significantly enhance aqueous solubility. nih.gov
For the purine core, a common strategy involves modification at the N9 position. For example, introducing a 2-hydroxyethoxymethyl fragment at the N(9) position of a purine conjugate was shown to increase solubility. nih.gov The synthesis of amide-based prodrugs by condensing a sulfonamide with ß-aroyl propionic acids has also been reported as a viable strategy. acs.org
The development of a prodrug for an this compound analogue would aim to:
Improve Aqueous Solubility: Attaching a polar promoiety, such as a phosphate (B84403) ester or an amino acid, can enhance solubility for parenteral administration. nih.gov
Enhance Oral Bioavailability: Modifying the lipophilicity of the molecule to improve its absorption across the gastrointestinal tract is a key objective. nih.gov
Achieve Targeted Delivery: A prodrug can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors, leading to localized release of the active drug. nih.gov
Emerging Computational and Experimental Methodologies in Purine Sulfonamide Research
The discovery and optimization of purine sulfonamide derivatives can be significantly accelerated by integrating modern computational and experimental techniques.
Computational Methodologies:
Molecular Docking: This technique can predict the binding orientation and affinity of this compound analogues within the active site of a target protein, providing insights for rational drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like the REMOTEDISC approach have been successfully used to analyze the structure-related efficacy of purine-6-sulfinamide nucleosides and build predictive models for antitumor activity. nih.gov
Density Functional Theory (DFT): DFT calculations can be used to determine electronic properties, such as the HOMO-LUMO energy gap, which can correlate with the reactivity and biological activity of the compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a ligand and its target, helping to understand the stability of the complex and the role of specific interactions over time. researchgate.net
Experimental Methodologies:
High-Throughput Synthesis: Modern synthetic methods, including palladium-catalyzed cross-coupling reactions and solid-supported synthesis, allow for the rapid generation of diverse libraries of purine derivatives for screening. mdpi.comijpsonline.com The development of regioselective methods for substitution at specific positions, such as the N7 position of the purine ring, further expands the accessible chemical space. jiwaji.edu
High-Content Screening: Automated microscopy and analysis can be used to assess the effects of compounds on multiple cellular parameters simultaneously, providing a richer understanding of their biological activity.
Target-Based Assays: Once a target is identified, robust biochemical and cell-based assays are crucial for quantifying the potency and selectivity of the compounds. researchgate.net
The combination of these in silico and in vitro methods creates a powerful iterative cycle of design, synthesis, and testing, enabling the more efficient development of optimized purine sulfonamide drug candidates. researchgate.net
Potential for this compound in Multimodal Therapeutic Approaches
The structural complexity of this compound, featuring both a purine and a sulfonamide moiety, suggests the potential for multimodal or multi-target therapeutic activity. nih.govnih.gov This is particularly relevant for complex diseases like cancer or diabetes, which often involve multiple pathological pathways. researchgate.net
The purine scaffold is known to interact with a wide range of biological targets, including kinases, polymerases, and G-protein coupled receptors. acs.orgmdpi.com Sulfonamides are also a well-established class of drugs with diverse activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.gov The combination of these two pharmacophores in a single molecule could lead to a compound that modulates multiple targets simultaneously.
The design of hybrid molecules that incorporate purine or pyrimidine scaffolds is an emerging strategy in anticancer drug discovery, aiming to overcome resistance and improve target selectivity. nih.govnih.gov For instance, purine-pyrazole hybrids have been evaluated for their anticancer potential. nih.gov Similarly, sulfonamide derivatives have been designed as multi-target agents for diabetes by inhibiting both α-glucosidase and α-amylase. researchgate.net
Therefore, this compound and its analogues could be explored as:
Dual-Target Inhibitors: For example, a molecule could be designed to inhibit both a specific kinase (targeted by the purine moiety) and carbonic anhydrase (a common target for sulfonamides).
Agents for Polypharmacology: The compound might exhibit a favorable profile of interacting with multiple targets that are relevant to a specific disease, leading to a more robust therapeutic effect than a highly selective agent.
This approach represents a shift from the "one drug, one target" paradigm to a more holistic view of drug action, which may be more effective for treating multifactorial diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Isopropyl-9H-purine-6-sulfonamide in a laboratory setting?
- Methodological Answer : The synthesis typically involves sulfonylation of the purine scaffold. Begin by reacting 9H-purine-6-amine with isopropylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C. Monitor the reaction via TLC or HPLC to track completion. Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via melting point analysis and NMR spectroscopy. Safety protocols for handling sulfonating agents, including proper ventilation and PPE, must be followed due to the compound’s potential hazards (H315, H319) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store the compound in a tightly sealed, light-resistant container at –20°C under inert gas (argon or nitrogen) to prevent degradation. Handle in a fume hood with nitrile gloves and protective eyewear. Avoid inhalation (H335) and skin contact (H315). For spills, use absorbent materials and neutralize with sodium bicarbonate. Regularly validate stability via HPLC and thermal analysis (e.g., DSC) to detect decomposition .
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Use a combination of - and -NMR to confirm proton and carbon environments, focusing on the sulfonamide (–SONH–) and isopropyl groups. IR spectroscopy can verify sulfonamide S=O stretches (~1350–1150 cm). High-resolution mass spectrometry (HRMS) provides exact mass confirmation. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity toward target enzymes like adenosine deaminase or kinases. Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements). Use molecular dynamics simulations (GROMACS) to analyze conformational stability in biological matrices. Correlate computed thermodynamic properties (e.g., Gibbs free energy) with experimental calorimetry data (ITC) .
Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement of this compound?
- Methodological Answer : Employ the SHELX suite (SHELXL for refinement, SHELXS for structure solution) to address disorder or twinning. Use OLEX2 or WinGX for visualization and manual adjustment of atomic positions. Validate hydrogen bonding and torsion angles with PLATON. If data quality is poor (e.g., low resolution), supplement with powder XRD or synchrotron radiation. Cross-check with spectroscopic data to resolve ambiguities in bond lengths/angles .
Q. How should researchers approach reproducibility challenges in synthesizing this compound derivatives?
- Methodological Answer : Document reaction conditions rigorously (temperature, solvent purity, stirring rate) and use controlled atmosphere techniques (e.g., Schlenk line) for moisture-sensitive steps. Employ design of experiments (DoE) to optimize yields and minimize side products. Validate batch consistency via -NMR and HPLC-MS. Share raw data and protocols in open-access repositories to facilitate peer validation .
Data Analysis & Validation
Q. What criteria should be used to evaluate the reliability of thermodynamic data (e.g., ΔfH°) for this compound?
- Methodological Answer : Prioritize data from NIST Standard Reference Database 69, which undergoes rigorous peer review. Cross-check reported values (e.g., enthalpy of formation) with computational methods (Gaussian calculations at the B3LYP/6-311++G** level). Assess experimental methods (e.g., combustion calorimetry vs. DSC) for systematic errors. Use statistical tools (Grubbs’ test) to identify outliers in replicated measurements .
Q. How can researchers address conflicting biological assay results for this compound across different studies?
- Methodological Answer : Conduct meta-analysis to identify variables (e.g., cell line specificity, assay pH, incubation time). Replicate experiments under standardized conditions (e.g., CLIA guidelines). Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) to confirm activity. Publish negative results and raw datasets to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
